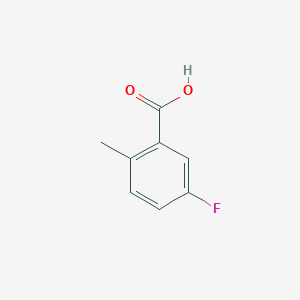

5-Fluoro-2-methylbenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBLXLBINTYFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954803 | |

| Record name | 5-Fluoro-2-methylbenzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33184-16-6 | |

| Record name | 5-Fluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33184-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoicacid, 5-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methylbenzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-methylbenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 5-Fluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other chemically significant molecules. This document outlines its fundamental physicochemical characteristics, details the experimental methodologies for their determination, and presents a logical workflow for one of its important synthetic transformations.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of the fluorine atom and the methyl group on the benzoic acid core significantly influences its reactivity and physical properties.

| Property | Value |

| CAS Number | 33184-16-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 129-132 °C[1][2][3] |

| Boiling Point | 262.1 °C at 760 mmHg[1] |

| Density | 1.258 g/cm³[1] |

| pKa | Predicted to be slightly lower than 3.91 (based on the pKa of 2-methylbenzoic acid) |

| Solubility in Water | Sparingly soluble (predicted) |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed into the open end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a viewing lens and a thermometer.

-

Measurement: The block is heated at a steady, slow rate (approximately 1-2 °C per minute) as the melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

For a solid compound, the boiling point is determined at atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the molten sample.

-

Apparatus Setup: The test tube is heated in a suitable heating bath (e.g., an oil bath) equipped with a thermometer.

-

Measurement: The bath is heated until a continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in water can be performed as follows.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of deionized water (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

Data Recording: The solubility is observed and can be described qualitatively (e.g., insoluble, sparingly soluble, soluble). For a more quantitative measure, the undissolved solid can be filtered, dried, and weighed, with the solubility calculated by difference.

Synthetic Pathway Visualization

This compound is a valuable starting material in organic synthesis. One common reaction is its nitration to form 5-fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate for various pharmaceutical compounds.

Caption: Synthetic workflow for the nitration of this compound.

References

- 1. This compound (CAS 33184-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. ossila.com [ossila.com]

- 3. pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

5-Fluoro-2-methylbenzoic Acid: A Technical Guide for Chemical Research and Drug Development

Introduction: 5-Fluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, serves as a pivotal building block in modern organic synthesis and pharmaceutical development.[1] Its unique structure, featuring a fluorine substituent, enhances its chemical reactivity and makes it a valuable intermediate for creating a wide array of biologically active molecules.[1] This compound is instrumental in the synthesis of novel pharmaceuticals, including anti-inflammatory drugs, analgesics, HIV-1 integrase inhibitors, and anti-cancer agents.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, key synthetic applications, and detailed experimental protocols for its use.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized below, providing essential data for laboratory and industrial applications.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3] |

| Synonyms | 5-Fluoro-o-toluic acid, 2-Methyl-5-fluorobenzoic acid[1][4] |

| CAS Number | 33184-16-6[1][4][5] |

| Molecular Formula | C₈H₇FO₂[1][4][5] |

| SMILES | CC1=C(C=C(C=C1)F)C(=O)O[3][5] |

| InChIKey | JVBLXLBINTYFPR-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 154.14 g/mol [1][4][5] |

| Appearance | White to light yellow powder/crystal[1][4] |

| Melting Point | 130-132 °C / 131-135 °C[1] |

| Purity | ≥ 98% (GC)[1] / 99% |

| Storage | Store at room temperature[1] or 10°C - 25°C[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from various analytical methods are available.

Table 3: Summary of Spectroscopic Data

| Technique | Description |

|---|---|

| ¹H NMR | Spectra available from sources like SpectraBase.[3][6] |

| ¹³C NMR | Spectra available from sources like SpectraBase.[3] |

| Mass Spectrometry | GC-MS data indicates top m/z peaks at 108, 109, and 136.[3] |

| IR Spectroscopy | FTIR spectra are available for structural analysis.[3] |

Applications in Pharmaceutical Synthesis

The fluorinated structure of this compound makes it a key intermediate in the synthesis of high-value molecules for drug discovery.[1]

-

Antiviral Agents: It is a precursor in the synthesis of benzamide (B126) derivatives that act as HIV-1 integrase inhibitors, a critical target for antiviral therapy.[4]

-

Anti-Cancer Agents: The compound is used to synthesize 3-arylisoquinolinones, which exhibit antiproliferative activity against cancer cells by binding to microtubules and suppressing tubulin polymerization.[4][7] It is also an intermediate in the preparation of Rucaparib, a PARP (poly ADP-ribose polymerase) inhibitor used in oncology.[8]

-

Anti-inflammatory and Analgesic Drugs: Researchers frequently utilize this compound in the development of new anti-inflammatory and analgesic medications.[1]

-

Other Applications: Beyond pharmaceuticals, it is used in formulating agricultural chemicals like herbicides and pesticides and in producing specialty polymers and resins to enhance thermal stability and chemical resistance.[1]

Experimental Protocols

Detailed methodologies are essential for reproducibility in research. The following protocols describe key synthetic transformations involving this compound.

This protocol details the synthesis of 3-arylisoquinolinones from this compound, leveraging a directed ortho-metalation (DoM) strategy.[7] The carboxylate group directs lithiation to the adjacent C6 position, which is followed by a reaction with an aryl nitrile and cyclization.[7]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).[7]

-

Dissolution and Cooling: Add anhydrous THF to create an approximately 0.1 M solution and cool the flask to -78 °C using a dry ice/acetone bath.[7]

-

Formation of Lithiated Intermediate:

-

In a separate flask, prepare a solution of TMEDA (2.2 eq) in anhydrous THF.[7]

-

Slowly add s-BuLi (2.2 eq) dropwise to the cooled benzoic acid solution, maintaining the internal temperature below -70 °C.[7]

-

Following the s-BuLi addition, add the TMEDA solution dropwise.[7]

-

Stir the mixture at -78 °C for 1 hour to facilitate the complete formation of the dianion.[7]

-

-

Reaction with Benzonitrile: Slowly add benzonitrile (1.2 eq) dropwise to the reaction mixture at -78 °C.[7]

-

Reaction Completion: Allow the mixture to warm slowly to room temperature and stir overnight.[7]

-

Work-up:

-

Cool the mixture to 0 °C in an ice bath and quench by slowly adding 1 M HCl until the pH is approximately 2.[7]

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[7]

-

Wash the combined organic layers twice with saturated aqueous NaHCO₃ solution and once with brine.[7]

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

-

Purify the resulting crude product using silica (B1680970) gel column chromatography to yield the pure 6-fluoro-3-phenylisoquinolin-1(2H)-one.[7]

-

Caption: Synthesis workflow for 3-arylisoquinolinones.

This protocol describes an efficient method for the nitration of this compound to produce 5-fluoro-2-methyl-3-nitrobenzoic acid, an intermediate for the PARP inhibitor Rucaparib.[8] This process uses fuming nitric acid and oleum (B3057394) to achieve high yield and purity.[8]

Materials:

-

This compound

-

Fuming nitric acid (99 wt%)

-

Concentrated sulfuric acid (96-100 wt%)

-

Oleum

-

Methanol

Procedure (Continuous Flow Example):

-

Feed Preparation:

-

Reaction: The two feeds are pumped into a continuous flow reactor system, ensuring a residence time of approximately 6 minutes.[8]

-

Precipitation and Isolation: The crude product solution exiting the reactor is cooled to 20°C, causing the product to precipitate.[8]

-

Purification: The solid is isolated by filtration and dried under vacuum (e.g., 40°C, 20 mbar, 10 h) to yield the final product as a colorless solid with high purity (>99%).[8]

Safety Information

This compound requires careful handling in a laboratory setting. The relevant safety information is summarized from its Safety Data Sheet (SDS).

Table 4: Hazard and Precautionary Statements

| Category | Codes | Description |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Eyeshields, gloves, N95 type dust mask. | |

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. This compound | 33184-16-6 | FF23380 [biosynth.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

5-Fluoro-2-methylbenzoic Acid: A Technical Guide to its Synonyms, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Fluoro-2-methylbenzoic acid, a key building block in modern medicinal chemistry. This document details its alternative names, chemical and physical properties, and significant applications in the synthesis of bioactive molecules, including HIV-1 integrase inhibitors and antiproliferative agents. Detailed experimental protocols and a diagram of a key synthetic pathway are provided to support researchers in their drug development endeavors.

Core Chemical Data

A summary of the key quantitative and identifying information for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Fluoro-o-toluic acid, 2-Methyl-5-fluorobenzoic acid, Benzoic acid, 5-fluoro-2-methyl- |

| CAS Number | 33184-16-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Melting Point | 130-132 °C |

| Appearance | White to light yellow crystalline powder |

| Purity | >98% |

Applications in Pharmaceutical Synthesis

This compound serves as a versatile starting material for the synthesis of various pharmaceutical agents due to the unique electronic properties conferred by the fluorine substituent. Its utility has been demonstrated in the development of treatments for viral infections and cancer.

Synthesis of HIV-1 Integrase Inhibitors

Derivatives of this compound have been utilized in the synthesis of benzamide (B126) derivatives that act as HIV-1 integrase inhibitors.[1] The integrase enzyme is crucial for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy. The fluorinated benzoic acid core provides a scaffold for the construction of molecules that can effectively bind to the active site of the integrase enzyme.

Precursor to Antiproliferative 3-Arylisoquinolinones

A significant application of this compound is in the synthesis of 3-arylisoquinolinones. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[1] Their mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1]

Experimental Protocol: Synthesis of 3-Arylisoquinolinones

The following is a detailed methodology for the synthesis of 3-arylisoquinolinones from this compound. This protocol is based on a directed ortho-metalation (DoM) strategy.

Materials:

-

This compound

-

sec-Butyllithium (B1581126) (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Benzonitrile (or other aryl nitriles)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.

-

Dissolution and Cooling: Add anhydrous THF to dissolve the starting material. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Formation of the Lithiated Intermediate: In a separate flask, prepare a solution of TMEDA (2.2 equivalents) in anhydrous THF. To the cooled solution of this compound, slowly add sec-butyllithium (2.2 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Following the addition of s-BuLi, add the TMEDA solution dropwise. Stir the resulting mixture at -78 °C for 1 hour.

-

Reaction with Aryl Nitrile: Slowly add the desired aryl nitrile (e.g., benzonitrile, 1.2 equivalents) to the reaction mixture at -78 °C.

-

Warming and Overnight Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 3-arylisoquinolinone.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic workflow for the preparation of 3-arylisoquinolinones from this compound.

Caption: Synthetic pathway for 3-arylisoquinolinones.

References

A Technical Guide to the Physicochemical Properties and Synthetic Applications of 5-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylbenzoic acid is a key fluorinated building block in modern medicinal chemistry, playing a crucial role in the synthesis of a variety of pharmacologically active molecules. Its structural characteristics, particularly the presence of the fluorine atom and the carboxylic acid group, make it a versatile intermediate for creating complex molecular architectures with desirable biological properties. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its solubility determination and its use in the synthesis of bioactive compounds, and visual representations of key experimental workflows.

Solubility Data

As of late 2025, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in peer-reviewed literature. This is not uncommon for specialized chemical intermediates. However, qualitative assessments indicate its general solubility in polar organic solvents. For instance, it is known to be soluble in methanol.[1]

Given the critical importance of solubility data in drug development for processes such as reaction optimization, crystallization, and formulation, this guide provides a standardized experimental protocol for determining the thermodynamic solubility of this compound. The following tables are presented as templates for the systematic recording of experimentally derived data.

Table 1: Solubility of this compound in Various Solvents at 25°C (77°F)

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | ||

| Methanol | 32.7 | ||

| Ethanol | 24.6 | ||

| Acetone | 20.7 | ||

| Dichloromethane | 9.1 | ||

| Ethyl Acetate | 6.0 | ||

| Toluene | 2.4 | ||

| Hexane | 1.9 |

Table 2: Temperature Dependence of this compound Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 0 | |

| 25 | ||

| 40 | ||

| Ethanol | 0 | |

| 25 | ||

| 40 | ||

| Ethyl Acetate | 0 | |

| 25 | ||

| 40 |

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[2] This protocol outlines the steps for determining the solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Synthesis of 3-Arylisoquinolinones from this compound

This compound is a valuable precursor for the synthesis of 3-arylisoquinolinones, a class of compounds with recognized antiproliferative activity.[3] The following protocol is based on a directed ortho-metalation (DoM) strategy.[3]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (B1581126) (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[3]

-

Lithiation: Slowly add sec-butyllithium (2.2 equivalents) to the cooled solution, maintaining the temperature below -70 °C. Following this, add a solution of TMEDA (2.2 equivalents) in anhydrous THF. Stir the mixture at -78 °C for 1 hour to facilitate the formation of the dianion.[3]

-

Reaction with Benzonitrile: Slowly add benzonitrile (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[3]

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.[3]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-arylisoquinolinone.[3]

Mandatory Visualizations

Role in Drug Development

This compound serves as a crucial starting material in the synthesis of various pharmaceutical agents. Its application is particularly notable in the development of HIV-1 integrase inhibitors and anti-cancer agents. The fluorinated aromatic structure provides a valuable scaffold for creating complex molecules with enhanced metabolic stability and binding affinity. The synthetic workflows detailed in this guide underscore its utility in constructing pharmacologically relevant heterocyclic systems. Researchers can leverage the physicochemical and synthetic knowledge of this compound to design and develop novel therapeutic candidates.

References

Spectroscopic Data of 5-Fluoro-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-methylbenzoic acid, a key building block in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₇FO₂[1]

-

Molecular Weight: 154.14 g/mol [1]

-

CAS Number: 33184-16-6[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as fully assigned experimental data was not available in the cited sources. Actual experimental values may vary based on solvent and other conditions.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 1H | -COOH |

| ~7.8 | Doublet of Doublets | 1H | Aromatic H (H6) |

| ~7.3 | Triplet | 1H | Aromatic H (H3) |

| ~7.1 | Doublet of Doublets | 1H | Aromatic H (H4) |

| ~2.5 | Singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~163 (d, ¹JCF) | C-F |

| ~140 | C-CH₃ |

| ~132 | Aromatic CH |

| ~128 | C-COOH |

| ~118 (d, ²JCF) | Aromatic CH |

| ~115 (d, ²JCF) | Aromatic CH |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~1150 | Strong | C-F stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 136 | High | [M - H₂O]⁺ |

| 109 | High | [M - COOH]⁺ or [C₇H₆F]⁺ |

| 108 | Very High (Base Peak) | [M - H₂O - CO]⁺ or [C₇H₅F]⁺[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: Bruker AC-300 NMR Spectrometer or equivalent.

Procedure:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Instrumentation: Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory or equivalent.[1]

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

-

Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

-

-

EI Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum.

-

In the ion source, the analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

-

Mass Analysis and Detection:

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The most abundant peak is known as the base peak.

-

Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the molecular structure and its spectral data.

Caption: Workflow of Spectroscopic Analysis.

Caption: Correlation of structure to spectral data.

References

An In-depth Technical Guide to the Basic Synthesis of 5-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis of 5-Fluoro-2-methylbenzoic acid, a key building block in the development of various pharmaceutical compounds, including HIV-1 integrase inhibitors and anti-cancer agents. This document details the most common and reliable synthetic route, experimental protocols, and relevant quantitative data to support research and development efforts.

Overview of the Synthetic Pathway

The most prevalent and scalable method for the synthesis of this compound is through a Grignard reaction. This well-established organometallic reaction offers a robust and high-yielding pathway. The synthesis commences with the commercially available starting material, 2-bromo-5-fluorotoluene (B1266450).

The process can be logically divided into two primary stages:

-

Formation of the Grignard Reagent: 2-bromo-5-fluorotoluene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide.

-

Carboxylation and Work-up: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile. Subsequent acidic work-up protonates the resulting carboxylate salt to yield the final product, this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Synthesis of the Starting Material: 2-bromo-5-fluorotoluene

While 2-bromo-5-fluorotoluene is commercially available, a representative synthetic method is provided for completeness.

Reaction: Bromination of 3-fluorotoluene (B1676563).

Procedure: To a solution of 3-fluorotoluene in a suitable solvent such as dichloromethane, a brominating agent like N-bromosuccinimide (NBS) is added in the presence of a catalytic amount of a Lewis acid or a radical initiator. The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield 2-bromo-5-fluorotoluene.

Core Synthesis: this compound via Grignard Reaction

This protocol is adapted from established Grignard reaction procedures and is tailored for the synthesis of the target molecule.

Experimental Workflow:

The Synthesis of 5-Fluoro-2-methylbenzoic Acid: A Technical Guide to Starting Materials and Synthetic Routes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility is highlighted by its role as a crucial intermediate in the preparation of PARP (poly ADP-ribose polymerase) inhibitors, such as Rucaparib, which are at the forefront of targeted cancer therapies. Furthermore, this fluorinated benzoic acid derivative is integral to the development of HIV-1 integrase inhibitors and other biologically significant compounds. The strategic placement of the fluorine atom and the methyl group on the benzoic acid scaffold imparts unique electronic properties and steric influences, making it a valuable synthon for medicinal chemists. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The preparation of this compound can be achieved through several distinct synthetic pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity of the final product. The three predominant strategies are:

-

Grignard Reaction: Carboxylation of a Grignard reagent derived from a halogenated precursor.

-

Hydrolysis of a Benzonitrile (B105546): Conversion of the corresponding benzonitrile to the carboxylic acid.

-

Friedel-Crafts Acylation: Acylation of a fluorinated aromatic compound followed by hydrolysis.

This guide will delve into the specifics of each of these routes, providing detailed experimental procedures and comparative data.

Route 1: Grignard Reaction of 2-Bromo-4-fluorotoluene (B74383)

This classic organometallic approach involves the formation of a Grignard reagent from 2-bromo-4-fluorotoluene, which is then quenched with solid carbon dioxide (dry ice) to yield the desired carboxylic acid. This method is generally reliable and provides good yields.

Quantitative Data

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 2-Bromo-4-fluorotoluene | 189.02 | 1.0 g | 5.29 mmol | 1.0 |

| Magnesium Turnings | 24.31 | 0.14 g | 5.76 mmol | 1.1 |

| Anhydrous Diethyl Ether | 74.12 | 10 mL | - | - |

| Carbon Dioxide (solid) | 44.01 | Excess | - | - |

| Hydrochloric Acid (6 M) | 36.46 | ~10 mL | - | - |

| Product | This compound | 154.14 | ~0.7 g (Typical) | ~85% Yield |

Experimental Protocol

-

Grignard Reagent Formation:

-

All glassware must be rigorously dried to exclude moisture.

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, combine magnesium turnings (0.14 g, 5.76 mmol) and anhydrous diethyl ether (3 mL).

-

In a separate dry vial, dissolve 2-bromo-4-fluorotoluene (1.0 g, 5.29 mmol) in anhydrous diethyl ether (7 mL).

-

Add a small portion of the 2-bromo-4-fluorotoluene solution to the magnesium suspension. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 2-bromo-4-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Carefully pour the Grignard reagent solution onto an excess of crushed solid carbon dioxide (dry ice) in a separate beaker, with vigorous stirring.

-

Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimed.

-

-

Work-up and Purification:

-

Slowly add 6 M hydrochloric acid (~10 mL) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a white solid.

-

Workflow Diagram

Caption: Grignard reaction workflow for the synthesis of this compound.

Route 2: Hydrolysis of 5-Fluoro-2-methylbenzonitrile (B1332097)

The hydrolysis of the nitrile functionality provides a direct route to the carboxylic acid. This method is often high-yielding and is a common industrial process for the synthesis of benzoic acids. The reaction can be performed under either acidic or basic conditions.

Quantitative Data (Acidic Hydrolysis)

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 5-Fluoro-2-methylbenzonitrile | 135.14 | 1.0 g | 7.40 mmol | 1.0 |

| Sulfuric Acid (70% aq.) | 98.08 | 10 mL | - | - |

| Product | This compound | 154.14 | ~1.05 g (Typical) | ~92% Yield |

Experimental Protocol (Acidic Hydrolysis)

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine 5-fluoro-2-methylbenzonitrile (1.0 g, 7.40 mmol) and 70% aqueous sulfuric acid (10 mL).

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture over crushed ice.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

-

Workflow Diagram

Caption: Hydrolysis workflow for this compound synthesis.

Route 3: Friedel-Crafts Acylation of m-Fluorotoluene

This route involves the acylation of m-fluorotoluene with an acylating agent, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). The resulting ketone intermediate is then hydrolyzed to the carboxylic acid. A key consideration for this route is the formation of regioisomers, which necessitates a purification step to isolate the desired this compound.

Quantitative Data

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| m-Fluorotoluene | 110.13 | 110 g | 1.0 mol | 1.0 |

| Trichloroacetyl chloride | 181.38 | 182 g | 1.0 mol | 1.0 |

| Aluminum trichloride | 133.34 | 147 g | 1.1 mol | 1.1 |

| 1,2-Dichloroethane (B1671644) | 98.96 | 500 mL | - | - |

| Sodium Hydroxide (B78521) (30% aq.) | 40.00 | 440 g | - | - |

| Product | Isomeric Mixture | 154.14 | ~148 g (Crude) | ~96% Yield (Crude Mixture) |

Note: The yield is for the crude mixture of 4-fluoro-2-methylbenzoic acid and this compound.

Experimental Protocol

-

Friedel-Crafts Acylation:

-

To a solution of m-fluorotoluene (110 g, 1.0 mol) and trichloroacetyl chloride (182 g, 1.0 mol) in 1,2-dichloroethane (500 mL) at -5 to 0 °C, slowly add aluminum trichloride (147 g, 1.1 mol) in portions, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, and then with a saturated sodium bicarbonate solution.

-

-

Hydrolysis:

-

To the organic phase from the previous step, add a 30% aqueous solution of sodium hydroxide (440 g) and stir vigorously for one hour.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 3-4.

-

The precipitated solid, a mixture of 4-fluoro-2-methylbenzoic acid and this compound, is collected by filtration.

-

-

Purification:

-

The isomeric mixture is separated by fractional crystallization from a suitable solvent, such as toluene, to isolate the this compound.

-

Workflow Diagram

Caption: Friedel-Crafts acylation workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic strategies, each with its own advantages and considerations. The Grignard reaction offers a direct and high-yielding route from a readily available brominated precursor. The hydrolysis of 5-fluoro-2-methylbenzonitrile is another efficient method, particularly amenable to large-scale production. The Friedel-Crafts acylation of m-fluorotoluene provides an alternative pathway, although it requires the separation of regioisomers. The selection of the most appropriate synthetic route will be guided by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities at hand. This guide provides the necessary technical details to empower researchers and drug development professionals in the synthesis of this important pharmaceutical intermediate.

An In-depth Technical Guide to 5-Fluoro-2-methylbenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, serves as a pivotal building block in the synthesis of a wide array of high-value chemical entities. Its unique structural features make it an important intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and its significant applications in modern research and development. Quantitative data is presented in structured tables for clarity, and key chemical pathways and experimental workflows are visualized using diagrams.

Introduction and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its discovery can be contextualized within the broader history of fluorine chemistry. The development of methods for the introduction of fluorine into aromatic systems was a significant area of research in the early 20th century.

A likely historical route for the initial synthesis of this compound is through the Balz-Schiemann reaction . First reported in 1927 by German chemists Günther Balz and Günther Schiemann, this reaction provides a reliable method for converting primary aromatic amines into their corresponding aryl fluorides via the thermal decomposition of diazonium tetrafluoroborate (B81430) salts.[1] Given the availability of the corresponding amino-2-methylbenzoic acid precursor, the Balz-Schiemann reaction would have been a logical and accessible method for early organic chemists to synthesize the target molecule.

In contemporary organic synthesis, other methods such as the oxidation of fluorinated toluene (B28343) derivatives are also employed, often offering advantages in terms of yield, safety, and scalability.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, handling, and use in synthetic applications.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 33184-16-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 130-135 °C |

| Purity | ≥98% (typically) |

| Synonyms | 5-Fluoro-o-toluic acid |

Table 2: Spectroscopic Data

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Chemical shifts (δ) will vary with solvent, but characteristic peaks for the aromatic protons and the methyl group protons are observed. |

| ¹³C NMR | Characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons (including the carbon-fluorine coupled signals), and the methyl carbon. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F bond vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Experimental Protocols

This section details potential experimental procedures for the synthesis of this compound and a representative reaction where it is utilized as a key starting material.

Plausible Historical Synthesis: The Balz-Schiemann Reaction

This protocol is a generalized representation of the Balz-Schiemann reaction as it would have been applied for the synthesis of this compound.

Materials:

-

5-Amino-2-methylbenzoic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

Fluoroboric acid (HBF₄)

-

Inert solvent (e.g., sand, high-boiling point hydrocarbon)

-

Sodium carbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Filtration apparatus

-

Heating apparatus

Procedure:

-

Diazotization: 5-Amino-2-methylbenzoic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Formation of the Tetrafluoroborate Salt: Fluoroboric acid is added to the solution of the diazonium salt, causing the precipitation of the diazonium tetrafluoroborate salt.

-

Isolation and Drying: The precipitated diazonium tetrafluoroborate salt is isolated by filtration, washed with cold water, cold ethanol, and then ether, and thoroughly dried.

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is carefully heated (often mixed with an inert solid like sand to control the reaction) until the evolution of nitrogen gas and boron trifluoride ceases.

-

Work-up and Purification: The resulting crude product is extracted with a suitable organic solvent. The organic extract is washed with sodium carbonate solution to remove acidic impurities, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization.

Modern Synthetic Application: Synthesis of 3-Arylisoquinolinones

This protocol describes a modern application of this compound in the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells.[2]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (B1581126) (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Benzonitrile

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with this compound.

-

Dissolution and Cooling: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Formation of the Lithiated Intermediate: In a separate flask, a solution of TMEDA in anhydrous THF is prepared. To the cooled solution of this compound, sec-butyllithium is added dropwise, ensuring the internal temperature remains below -70 °C. Following this, the TMEDA solution is added dropwise. The reaction mixture is stirred at -78 °C for one hour.

-

Reaction with Benzonitrile: Benzonitrile is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl until acidic. The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a plausible historical synthesis of this compound and a modern experimental workflow for its application.

Caption: Plausible historical synthesis via the Balz-Schiemann reaction.

Caption: Experimental workflow for the synthesis of 3-Arylisoquinolinones.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it has been utilized in the development of:

-

HIV-1 Integrase Inhibitors: These compounds are crucial in antiretroviral therapy for the treatment of HIV/AIDS.[2]

-

Anti-cancer Agents: It is used in the synthesis of 3-arylisoquinolinones, which exhibit potent antiproliferative activity against cancer cells by interfering with microtubule function.[2]

-

Anti-inflammatory and Analgesic Drugs: The unique structure of this compound allows for modifications that can lead to the discovery of novel therapeutic agents in these areas.

-

-

Agrochemicals: The compound is used in the formulation of some herbicides and pesticides.

-

Material Science: It serves as a building block in the production of specialty polymers and other advanced materials.

Conclusion

This compound, with its strategic placement of a fluorine atom and a methyl group on a benzoic acid scaffold, has established itself as a valuable and versatile intermediate in organic synthesis. While its precise discovery is not widely chronicled, its historical synthesis can be logically attributed to established methods of aromatic fluorination like the Balz-Schiemann reaction. Today, it continues to be a critical component in the synthesis of a diverse range of molecules with significant biological and material properties. This guide has provided a detailed overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

5-Fluoro-2-methylbenzoic Acid: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Guide

This whitepaper provides a detailed overview of the health and safety information for 5-Fluoro-2-methylbenzoic acid, a compound frequently utilized in pharmaceutical and chemical research. The intended audience for this guide includes researchers, scientists, and professionals in drug development. This document consolidates critical data on physical and chemical properties, toxicological hazards, and safe handling procedures to ensure laboratory safety and regulatory compliance.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [1][2][3] |

| Molecular Weight | 154.14 g/mol | [1][2][4] |

| CAS Number | 33184-16-6 | [1][4][5] |

| Appearance | White to light yellow powder/crystal | [5][6][7] |

| Melting Point | 130-135 °C | [4][5][6][7] |

| Boiling Point | Not determined | [5] |

| Flash Point | Not determined | [5][8] |

| Auto-ignition Temperature | Not determined | [5] |

| Solubility in Water | Not known | [5] |

| Purity | >98% | [2][7] |

Toxicological Information and Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[8]

Experimental Protocols for Hazard Assessment

To determine the toxicological profile of a chemical like this compound, standardized experimental protocols are employed. The following sections describe the methodologies for key irritation tests as outlined by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (OECD Guideline 439)

This in vitro test method utilizes reconstructed human epidermis (RhE) to assess the potential of a substance to cause skin irritation.[1][2][7]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in a cell culture incubator.[7]

-

Application of Test Substance: A precise amount of the test substance (e.g., 25 mg for a solid) is applied directly to the surface of the RhE tissue.[7]

-

Exposure and Incubation: Following a defined exposure period (e.g., 60 minutes), the substance is rinsed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[7]

-

Viability Assessment: Cell viability is determined by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan (B1609692) salt, which is then quantified spectrophotometrically.[7]

-

Classification: A reduction in cell viability to ≤ 50% compared to the negative control indicates that the substance is an irritant.[7]

Eye Irritation Testing (OECD Guideline 405)

The acute eye irritation/corrosion test is typically conducted in vivo, using albino rabbits, although in vitro alternatives are increasingly being used.[5][10]

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are selected. Both eyes are examined 24 hours prior to the test to ensure no pre-existing irritation or defects.[5]

-

Test Substance Administration: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] Ocular reactions, including redness, swelling, and discharge, are scored.

-

Classification: The severity, nature, and reversibility of the observed ocular lesions are used to classify the irritancy potential of the substance.[10]

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound to minimize the risk of exposure.

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary personal protective equipment for handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered. The following flowchart outlines the recommended first aid procedures.

Storage and Handling

Proper storage and handling are crucial to maintain the stability of this compound and prevent accidental exposure.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[5] The recommended storage temperature is ambient.[5]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[5] Use only in a well-ventilated area.[5] Wash hands thoroughly after handling.[11]

Spillage and Disposal

In the case of a spill, appropriate containment and cleanup procedures should be followed.

-

Spill Response:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Sweep up the spilled solid material.

-

Collect the material in a suitable, closed container for disposal.

-

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[11] Do not allow the product to enter drains.

The following diagram illustrates the logical workflow for handling a chemical spill.

Conclusion

This compound is a valuable compound in research and development but requires careful handling due to its hazardous properties. This guide provides essential health and safety information to mitigate risks in a laboratory setting. By adhering to the outlined procedures for handling, storage, and emergency response, researchers can work safely with this chemical. It is imperative to always consult the most current Safety Data Sheet (SDS) before using any chemical and to be fully aware of the potential hazards and necessary precautions.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. mbresearch.com [mbresearch.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ceuaics.ufba.br [ceuaics.ufba.br]

- 7. x-cellr8.com [x-cellr8.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. oecd.org [oecd.org]

- 11. delltech.com [delltech.com]

Commercial Availability and Synthetic Applications of 5-Fluoro-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, is a key building block in the synthesis of a variety of biologically active molecules. Its strategic fluorine substitution and methyl group impart unique electronic properties and steric influences, making it a valuable starting material in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in the synthesis of high-value compounds, including precursors to anticancer agents.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥98%, with higher purities also commonly available. It is generally supplied as a white to light yellow crystalline powder.

| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | 99% | 33184-16-6 | C₈H₇FO₂ | 154.14 | 130-132 |

| TCI America | >98.0% (GC) | 33184-16-6 | C₈H₇FO₂ | 154.14 | 131.0 - 135.0 |

| Chem-Impex | ≥ 98% (GC) | 33184-16-6 | C₈H₇FO₂ | 154.14 | 131 - 135[1] |

| Biosynth | - | 33184-16-6 | C₈H₇FO₂ | 154.14 | - |

| Ossila | >98% | 33184-16-6 | C₈H₇FO₂ | 154.14 | 130 - 132 |

| Home Sunshine Pharma | - | 33184-16-6 | C₈H₇FO₂ | 154.14 | 129-132[2] |

| Alachem Co., Ltd. | - | 33184-16-6 | C₈H₇FO₂ | 154.14 | - |

| Fisher Scientific | 98.0+% | 33184-16-6 | C₈H₇FO₂ | 154.14 | - |

| Aladdin Scientific | min 99% | 33184-16-6 | C₈H₇FO₂ | 154.14 | - |

| Matrix Scientific | - | 33184-16-6 | C₈H₇FO₂ | 154.14 | 130-132 |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 33184-16-6 | [1][2][3][4] |

| Molecular Formula | C₈H₇FO₂ | [1][2][3][4] |

| Molecular Weight | 154.14 g/mol | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 129-135 °C | [1][2] |

| Boiling Point | 262.1 °C at 760 mmHg | [2] |

| Density | 1.258 g/cm³ | [2] |

| Flash Point | 112.3 °C | [2] |

| SMILES | CC1=C(C=C(C=C1)F)C(=O)O | |

| InChI Key | JVBLXLBINTYFPR-UHFFFAOYSA-N |

Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds with significant pharmacological activities. Below are detailed experimental protocols for two key transformations.

Synthesis of 3-Arylisoquinolinones with Antiproliferative Activity

3-Arylisoquinolinones are a class of compounds that have demonstrated potent antiproliferative activity against various cancer cell lines. Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The synthesis of these compounds can be efficiently achieved from this compound via a directed ortho-metalation (DoM) strategy.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (B1581126) (s-BuLi, 2.2 eq)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 eq)

-

Benzonitrile (B105546) (1.2 eq)

-

Dry ice/acetone bath

-

Ethyl acetate (B1210297)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Reaction Vessel: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).

-

Dissolution and Cooling: Add anhydrous THF (to make an approximately 0.1 M solution based on the benzoic acid) to the flask. Cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Formation of the Lithiated Intermediate: In a separate dry flask, prepare a solution of TMEDA (2.2 eq) in anhydrous THF. To the cooled solution of this compound, slowly add sec-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. After the addition of s-BuLi, add the TMEDA solution dropwise to the reaction mixture. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

-

Reaction with Benzonitrile: Slowly add benzonitrile (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-3-phenylisoquinolin-1(2H)-one.

Synthesis of a Key Intermediate for the PARP Inhibitor, Rucaparib

This compound is a crucial starting material for the synthesis of the PARP (Poly ADP-ribose polymerase) inhibitor, Rucaparib, which is used in the treatment of certain types of cancer.[4] A key step in the synthesis of Rucaparib is the nitration and subsequent esterification of this compound to produce methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Methanol (B129727) (dry)

-

Thionyl chloride (SOCl₂) or an acid catalyst for esterification

-

Ice

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Nitration: To a solution of concentrated H₂SO₄ (e.g., 700 mL), add this compound (e.g., 80g, 520 mmol) portionwise at -5 to 0 °C.[3] Then, a mixture of concentrated HNO₃ (e.g., 60.4 g, 624 mmol) in concentrated H₂SO₄ (e.g., 60 mL) is added drop-wise at -5 to 0 °C over approximately 1.5 hours.[3] After the addition, stir the mixture at this temperature for 2 hours. Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).[3]

-

Work-up of Nitration: Pour the reaction mixture into crushed ice with vigorous stirring.[3] Collect the precipitate by filtration. Dissolve the precipitate in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[3]

-

Esterification: Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (e.g., 54 g) in dry methanol (e.g., 500 mL) and cool to 0 °C.[3] Add thionyl chloride (SOCl₂) (e.g., 64.52 g, 542.3 mmol) drop-wise.[3] After the addition, heat the mixture to reflux for 16 hours.[3] Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).[3]

-

Purification: Remove the solvent under reduced pressure to obtain the crude methyl 5-fluoro-2-methyl-3-nitrobenzoate.[3] The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations: Synthetic Pathway, Experimental Workflow, and Biological Signaling

To further illustrate the utility and biological context of this compound and its derivatives, the following diagrams are provided.

Conclusion

This compound is a commercially accessible and versatile building block for the synthesis of complex organic molecules with significant applications in drug discovery and development. The provided experimental protocols and diagrams offer a comprehensive technical overview for researchers and scientists working in this field, highlighting its utility in constructing potent antiproliferative agents. The strategic application of this fluorinated benzoic acid derivative continues to be an area of active research, with potential for the discovery of novel therapeutics.

References

- 1. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 4. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolone-Based HIV-1 Integrase Inhibitors Derived from 5-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle.[1] Inhibition of this enzyme presents a key therapeutic strategy for the management of HIV/AIDS.[1][2] Quinolone-based compounds, such as the FDA-approved drug Elvitegravir, have emerged as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] These inhibitors typically feature a planar polycyclic ring system capable of chelating essential metal ions in the integrase active site, thereby blocking its function.[5]

This document provides a detailed protocol for the synthesis of a novel quinolone-based HIV-1 integrase inhibitor, starting from 5-Fluoro-2-methylbenzoic acid. The synthetic strategy is centered around the Gould-Jacobs reaction to construct the core quinolone scaffold.[6][7]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase inhibitors prevent the integration of the viral DNA into the host chromosome by binding to the active site of the integrase enzyme. This binding is facilitated by the chelation of two divalent magnesium ions (Mg²⁺), which are essential for the catalytic activity of the enzyme. By occupying this key position, the inhibitor blocks the strand transfer step of the integration process, effectively halting the viral replication cycle.

References

- 1. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of integrase inhibitors of quinolone acid derivatives for treatment of AIDS: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Preparation of 3-Arylisoquinolinones from 5-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Arylisoquinolinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their demonstrated biological activities. Notably, certain derivatives exhibit potent antiproliferative effects in cancer cell lines by targeting tubulin polymerization. This document provides a detailed protocol for the synthesis of 3-arylisoquinolinones starting from 5-fluoro-2-methylbenzoic acid, employing a directed ortho-metalation (DoM) strategy. This approach offers a regioselective and efficient route to constructing the isoquinolinone scaffold.